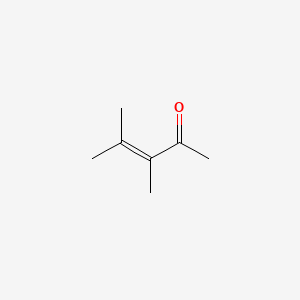
3,4-Dimethyl-3-penten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-3-penten-2-one is an organic compound with the molecular formula C7H12O. It is a member of the ketone family and is characterized by its distinct structure, which includes a pentene backbone with two methyl groups attached at the 3rd and 4th positions and a ketone functional group at the 2nd position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-3-penten-2-one can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to yield the desired product . The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3,4-Dimethyl-3-penten-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may utilize this compound.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-3-penten-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the double bond in the pentene backbone can undergo electrophilic addition. These interactions can influence various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-penten-2-one: An isomer of 3,4-Dimethyl-3-penten-2-one with a similar structure but different substitution pattern.
Mesityl oxide: Another related compound with a similar backbone but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
684-94-6 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
3,4-dimethylpent-3-en-2-one |
InChI |
InChI=1S/C7H12O/c1-5(2)6(3)7(4)8/h1-4H3 |
Clé InChI |
IZHBYIAZXCYIMS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
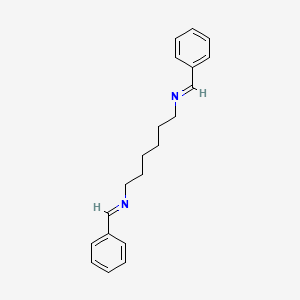
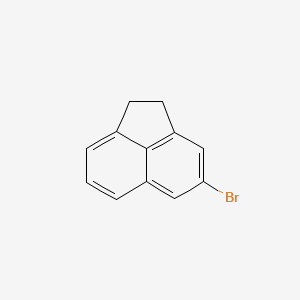

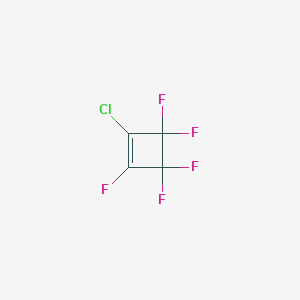






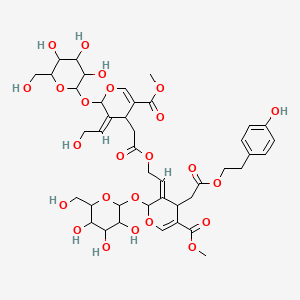
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
